

Fenpiverinium Certificate of Analysis: Technical Support Center

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Compound of Interest

Compound Name: Fenpiverinium

Cat. No.: B1207433

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This technical support center provides guidance on the interpretation of a Certificate of Analysis (CoA) for **Fenpiverinium** Bromide. It is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot potential issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is a Certificate of Analysis for **Fenpiverinium** Bromide?

A Certificate of Analysis (CoA) is a formal document that confirms that **Fenpiverinium** Bromide meets its predetermined specifications. It serves as a critical tool for batch-level quality control, detailing the results of laboratory analyses for a specific lot of the compound.^[1]

Q2: What are the typical tests performed on **Fenpiverinium** Bromide as listed on a CoA?

A standard CoA for **Fenpiverinium** Bromide will typically include tests for:

- Appearance: Visual inspection of the physical form and color.
- Solubility: Information on the solvents in which the compound is soluble.
- Identification: Confirmatory tests to ensure the material is **Fenpiverinium** Bromide, often using techniques like ¹H-NMR and Mass Spectrometry (MS).

- **Assay/Purity:** Quantitative analysis to determine the percentage of the active pharmaceutical ingredient (API), commonly performed by High-Performance Liquid Chromatography (HPLC).
- **Related Substances/Impurities:** Detection and quantification of any impurities present in the sample.

Q3: What is the expected appearance of **Fenpiverinium** Bromide?

Fenpiverinium Bromide is typically a white to off-white solid or crystalline powder.

Q4: In which solvents is **Fenpiverinium** Bromide soluble?

It is slightly soluble in methanol and water (with heating).

Q5: How is the identity of **Fenpiverinium** Bromide confirmed?

The identity is typically confirmed by spectroscopic methods. A ^1H -NMR (Proton Nuclear Magnetic Resonance) spectrum should conform to the known structure of **Fenpiverinium** Bromide, and Mass Spectrometry (MS) should confirm its molecular weight.

Q6: What is the acceptable purity level for **Fenpiverinium** Bromide?

For research purposes, a purity of $\geq 95\%$ is often acceptable. Pharmaceutical-grade **Fenpiverinium** Bromide typically requires a purity of 99% or higher.

Q7: What are the common impurities found in **Fenpiverinium** Bromide?

Potential impurities can arise from the manufacturing process or degradation. Known related substances include Fenpipramide, 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile, and 4-Bromo-2,2-diphenylbutyronitrile.

Data Summary Tables

Physicochemical Properties

Parameter	Specification
Chemical Name	1-(4-amino-4-oxo-3,3-diphenylbutyl)-1-methylpiperidin-1-ium bromide
CAS Number	125-60-0
Molecular Formula	C ₂₂ H ₂₉ BrN ₂ O
Molecular Weight	417.38 g/mol
Appearance	White to Off-White Solid/Crystalline Powder
Solubility	Slightly soluble in Methanol, slightly soluble in Water (with heating)
Melting Point	213-217 °C
Storage	2-8 °C in a well-closed container

Analytical Specifications

Test	Method	Acceptance Criteria
Identification A	¹ H-NMR	Conforms to the structure
Identification B	Mass Spectrometry	Conforms to the molecular weight
Assay (Purity)	HPLC	≥ 95% (Research Grade), ≥ 99% (Pharmaceutical Grade)
Related Substances	HPLC	Individual impurity: ≤ 0.2%, Total impurities: Not more than the specified limit
Residual Solvents	GC-HS	Meets ICH Q3C guidelines

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpected peaks in HPLC chromatogram	Presence of impurities or degradants. Contamination of the mobile phase or sample.	Check the impurity profile on the CoA. Prepare fresh mobile phase and sample. Ensure proper cleaning of the HPLC system.
Low assay value	Incorrect standard or sample preparation. Degradation of the compound. Instrument calibration issue.	Verify all weights and dilutions. Use a fresh, properly stored sample. Calibrate the analytical balance and HPLC instrument.
Incomplete dissolution of the sample	Use of an inappropriate solvent. Insufficient sonication or mixing.	Refer to the solubility information on the CoA. Increase sonication time or use gentle heating if permissible.
Inconsistent retention times in HPLC	Fluctuation in column temperature. Inconsistent mobile phase composition. Air bubbles in the system.	Use a column oven for temperature control. Prepare the mobile phase accurately and degas it thoroughly. Purge the pump to remove air bubbles.
Failed identification test	Incorrect compound supplied. Significant degradation.	Contact the supplier immediately and provide the lot number. Store the material under the recommended conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

This protocol outlines a general method for the analysis of **Fenpiverinium** Bromide. Specific parameters may need to be optimized based on the instrumentation and specific requirements.

Chromatographic Conditions:

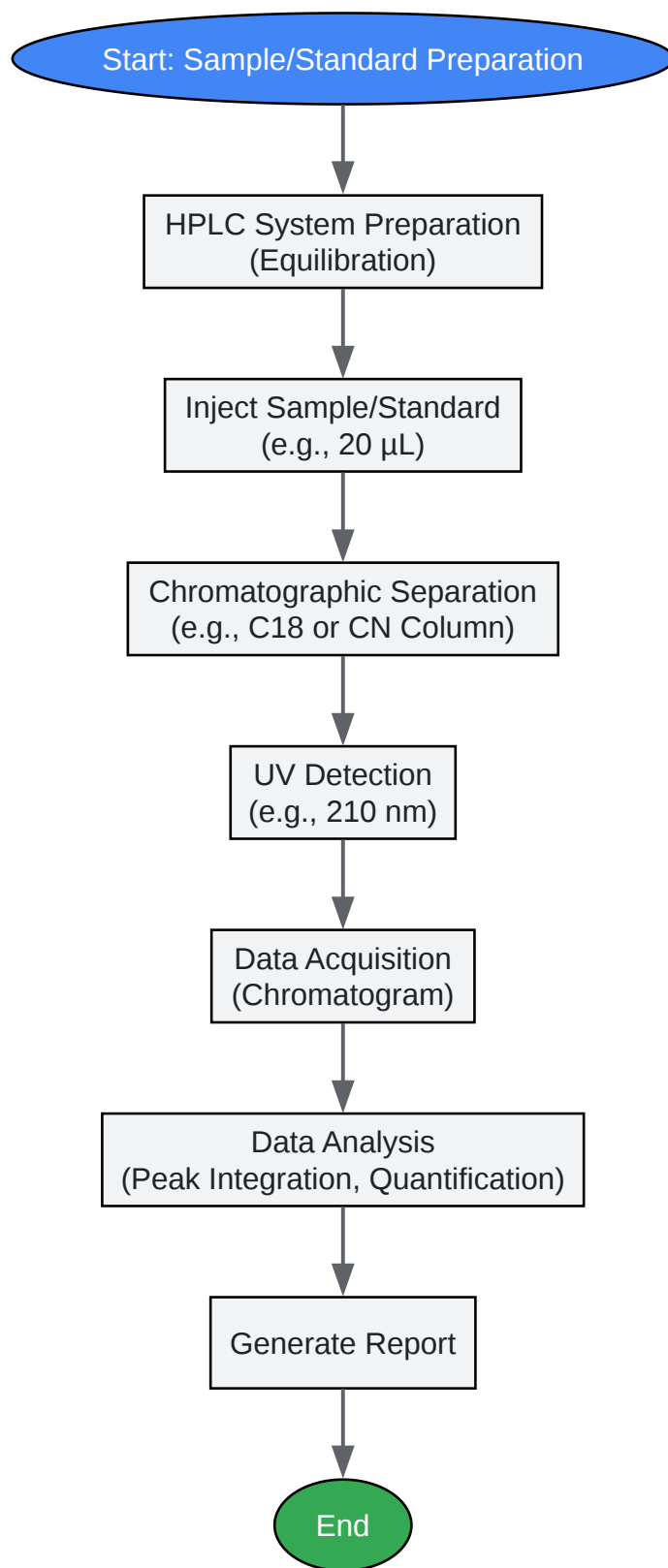
Parameter	Condition
Instrument	HPLC system with UV/PDA detector
Column	Supelcosil LC-CN (250mm x 4.6mm, 5µm) or Thermo Kromasil C18
Mobile Phase	Sodium dihydrogen phosphate buffer and Methanol (66:34% v/v) or Diammonium hydrogen orthophosphate buffer (pH 7.2) and Acetonitrile (55:45 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	210 nm or 220 nm
Injection Volume	20 µL
Column Temperature	Ambient

Procedure:

- Mobile Phase Preparation: Prepare the chosen mobile phase, filter it through a 0.45 µm membrane filter, and degas by sonication for 15 minutes.
- Standard Solution Preparation: Accurately weigh a suitable amount of **Fenpiverinium** Bromide reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
- Sample Solution Preparation: Accurately weigh a sample of **Fenpiverinium** Bromide and dissolve it in the mobile phase to achieve a similar concentration as the standard solution.
- System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. The relative standard deviation (RSD) for peak area and retention time should be within acceptable limits (typically <2%).
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

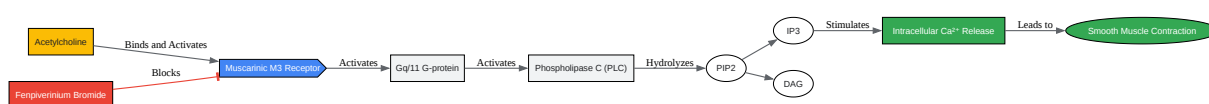
- Calculation: Calculate the assay and impurity levels by comparing the peak areas of the sample to the standard.

Visualizations



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General HPLC Experimental Workflow



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Fenpiverinium Bromide Signaling Pathway

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References

- 1. fenpiverinium bromide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
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